Cas no 83304-13-6 (2-(3-Nitrophenyl)ethanamine)

2-(3-Nitrophenyl)ethanamine structure
2-(3-Nitrophenyl)ethanamine structure
Product Name:2-(3-Nitrophenyl)ethanamine
Numero CAS:83304-13-6
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD32661832
CID:720325
PubChem ID:12950066
Update Time:2025-06-09

2-(3-Nitrophenyl)ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3-Nitrophenyl)ethanamine
    • 3-Nitrophenethylamine
    • 3-NITROPHENYLETHYLAMINE
    • Benzeneethanamine, 3-nitro-
    • C8H10N2O2
    • 3-Nitro-phenethylamine
    • 3-Nitrobenzeneethanamine (ACI)
    • 2-(3-Nitrophenyl)ethan-1-amine
    • 2-(3-Nitrophenyl)ethylamine
    • MDL: MFCD32661832
    • Inchi: 1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2
    • Chiave InChI: WEPKDBHGQDETGY-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C=C(CCN)C=CC=1)=O

Proprietà calcolate

  • Massa esatta: 166.07400
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3

Proprietà sperimentali

  • Punto di fusione: 211-215 °C
  • PSA: 71.84000
  • LogP: 2.31950

2-(3-Nitrophenyl)ethanamine Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22

2-(3-Nitrophenyl)ethanamine Dati doganali

  • CODICE SA:2921499090
  • Dati doganali:

    Codice doganale cinese:

    2921499090

    Panoramica:

    2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-(3-Nitrophenyl)ethanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
N545355-50mg
2-(3-Nitrophenyl)ethanamine
83304-13-6
50mg
45.00 2021-07-23
TRC
N545355-100mg
2-(3-Nitrophenyl)ethanamine
83304-13-6
100mg
60.00 2021-07-23
TRC
N545355-500mg
2-(3-Nitrophenyl)ethanamine
83304-13-6
500mg
$ 57.00 2023-09-06
Chemenu
CM360099-1g
2-(3-nitrophenyl)ethanamine
83304-13-6 95%+
1g
$133 2022-06-10
Chemenu
CM360099-5g
2-(3-nitrophenyl)ethanamine
83304-13-6 95%+
5g
$387 2022-06-10
Chemenu
CM360099-10g
2-(3-nitrophenyl)ethanamine
83304-13-6 95%+
10g
$641 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29140-1g
2-(3-Nitrophenyl)ethanamine
83304-13-6
1g
¥718.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29140-250mg
2-(3-Nitrophenyl)ethanamine
83304-13-6
250mg
¥298.0 2022-04-27
TRC
N545355-1g
2-(3-Nitrophenyl)ethanamine
83304-13-6
1g
$ 98.00 2023-09-06
TRC
N545355-2.5g
2-(3-Nitrophenyl)ethanamine
83304-13-6
2.5g
$ 144.00 2023-09-06

2-(3-Nitrophenyl)ethanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 156 h, 70 °C
Riferimento
Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction: Evidence for Formation of Diprotonated Carbamates Leading to Generation of Isocyanates
Kurouchi, Hiroaki; et al, Journal of Organic Chemistry, 2012, 77(20), 9313-9328

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ammonium acetate Solvents: Toluene ;  18 h, reflux
2.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0.25 h, rt
2.2 Solvents: Tetrahydrofuran ;  rt; 6.5 h, reflux; reflux → rt
2.3 Solvents: Water ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt; rt → 85 °C; 2 h, 85 °C; 85 °C → rt
2.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 12, rt
Riferimento
Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C-N and C-O Bond Formation
Henry, Martyn C.; et al, Journal of Organic Chemistry, 2019, 84(1), 346-364

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0.25 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 6.5 h, reflux; reflux → rt
1.3 Solvents: Water ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt; rt → 85 °C; 2 h, 85 °C; 85 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 12, rt
Riferimento
Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C-N and C-O Bond Formation
Henry, Martyn C.; et al, Journal of Organic Chemistry, 2019, 84(1), 346-364

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Methanol ,  Water ;  4 h, 95 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists
Perez, Daniel; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(5), 1545-1548

2-(3-Nitrophenyl)ethanamine Raw materials

2-(3-Nitrophenyl)ethanamine Preparation Products

2-(3-Nitrophenyl)ethanamine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83304-13-6)2-(3-Nitrophenyl)ethanamine
Numero d'ordine:A864277
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:45
Prezzo ($):217.0/868.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83304-13-6)2-(3-Nitrophenyl)ethanamine
A864277
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):217.0/868.0
Email